N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide
Description
This compound is a bis-quinoline oxalamide derivative characterized by a central oxalamide linker connecting two distinct heterocyclic moieties: a 1-methyl-1,2,3,4-tetrahydroquinoline group and a 2-methylquinoline group. Such structural features are often leveraged in medicinal chemistry for targeting protein-protein interactions or kinase domains .
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-methylquinolin-4-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-16-14-21(19-7-3-4-8-20(19)26-16)27-24(30)23(29)25-12-11-17-9-10-22-18(15-17)6-5-13-28(22)2/h3-4,7-10,14-15H,5-6,11-13H2,1-2H3,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWKZGLXEHLRMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCC3=CC4=C(C=C3)N(CCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxalamide-Based Analogues
- N1-(3,5-Dimethylphenyl)-N2-(6-Methoxy-2-Methylquinolin-4-yl)Oxalamide (Compound 40, ): Structural Differences: Replaces the tetrahydroquinoline-ethyl group with a 3,5-dimethylphenyl substituent. Synthesis: Synthesized via oxalyl chloride coupling under basic conditions (NaH/DMF), yielding 12% . Key Observations: The lower yield (12% vs. 64% for non-oxalamide derivatives in ) suggests steric hindrance or reactivity challenges in oxalamide bond formation.
Acrylamide Derivatives ()
Compounds such as (E)-3-(6-Bromoquinolin-4-yl)-N-(2-Morpholinoethyl)Acrylamide (6n) and (E)-3-(6-Bromoquinolin-4-yl)-N-Phenylacrylamide (6o):
- Structural Differences: Feature acrylamide linkers instead of oxalamides and lack tetrahydroquinoline moieties.
- Synthesis : Prepared via Michael addition or Suzuki coupling, with yields ranging from 53% (6m) to 72% (6o) .
Quinolinyl Acetamides ( and )
- (E)-2-(1-(4-Fluorobenzyl)-2-Oxoindolin-3-ylidene)-N-(Quinolin-6-yl)Acetamide (IC₅₀ = 5.503, ): Structural Differences: Contains an indolinone-acetamide core instead of oxalamide and lacks tetrahydroquinoline.
- N-(2,3-Diphenylquinoxalin-6-yl)Acetamide Derivatives (): Synthesis: Achieved via thiouracil or benzimidazole-thiol coupling (yields up to 90.2%) . Divergence: Quinoxaline cores differ significantly from quinoline in electronic properties and binding modes.
Critical Analysis of Research Findings
- Synthetic Challenges : Oxalamide derivatives (e.g., Compound 40) exhibit lower yields compared to acrylamides or acetamides, likely due to the dual amidation steps requiring precise stoichiometry .
- Structural Flexibility vs. Rigidity: The target compound’s tetrahydroquinoline moiety may confer improved solubility over fully aromatic analogues (e.g., compounds), though this requires experimental validation.
Q & A
Q. What synthetic methodologies are optimal for preparing N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide?
The synthesis of this compound involves multi-step reactions, typically starting with the preparation of tetrahydroquinoline and quinoline precursors. Key steps include:
- Amide coupling : Reaction of activated oxalyl chloride derivatives with amine-functionalized tetrahydroquinoline and quinoline moieties.
- Optimization : Control of reaction conditions (e.g., anhydrous solvents like DMF or THF, temperatures between 0–25°C) to suppress side reactions such as hydrolysis or dimerization .
- Purification : Column chromatography (silica gel) or recrystallization to achieve ≥95% purity, verified via HPLC and NMR .
Q. How is the structural integrity of this compound validated in academic research?
Analytical techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, the methyl group on the tetrahydroquinoline ring appears as a singlet at ~δ 2.5 ppm .
- Mass spectrometry (HRMS or LC-MS) : Molecular ion peaks (e.g., [M+H]) validate the molecular formula (CHNO) .
- X-ray crystallography : Resolves conformational details of the oxalamide backbone and aromatic stacking interactions .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally similar oxalamides exhibit:
- Antiproliferative activity : IC values in the low micromolar range against cancer cell lines (e.g., MCF-7, A549) via kinase inhibition .
- Cellular uptake studies : Enhanced permeability due to the lipophilic tetrahydroquinoline and quinoline moieties .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the compound’s biological activity?
- Tetrahydroquinoline modifications : Adding electron-withdrawing groups (e.g., Cl, F) at position 6 increases binding affinity to kinase targets (e.g., EGFR), while bulky substituents reduce solubility .
- Quinoline substitutions : Methyl groups at position 2 enhance metabolic stability compared to methoxy groups, which are prone to demethylation .
- Oxalamide linker : Replacing the oxalamide with a urea group decreases potency, highlighting the critical role of hydrogen-bonding interactions .
Q. What strategies resolve contradictions in activity data across different in vitro models?
Discrepancies in IC values (e.g., nM vs. µM) may arise from:
- Assay conditions : Variations in ATP concentrations in kinase assays or serum content in cell cultures .
- Metabolic interference : Use of liver microsomes or CYP450 inhibitors to assess stability-dependent activity .
- Off-target effects : Proteome-wide profiling (e.g., KINOMEscan) to identify secondary targets that confound results .
Q. How can computational methods guide the optimization of this compound?
- Molecular docking : Predict binding poses in kinase ATP pockets (e.g., CDK2, Aurora B) using software like AutoDock Vina .
- QSAR models : Correlate substituent hydrophobicity (ClogP) with cellular permeability and cytotoxicity .
- ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
Methodological Insights
Q. What experimental protocols are recommended for assessing target engagement?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates treated with the compound .
- Western blotting : Monitor phosphorylation status of downstream kinases (e.g., ERK, AKT) to validate pathway inhibition .
- SPR/BLI : Quantify binding kinetics (K, k/k) using surface plasmon resonance or bio-layer interferometry .
Q. How should researchers address solubility challenges in in vivo studies?
- Formulation : Use co-solvents (e.g., PEG-400, Cremophor EL) or cyclodextrin-based carriers to improve aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
